Enhanced Lipophilicity of N-Ethyl-3-bromobenzylamine Over Primary Benzylamine and Non-Halogenated Analogs
The predicted partition coefficient (logP) of N-Ethyl-3-bromobenzylamine is 2.95, which is significantly higher than that of the closely related primary amine 3-bromobenzylamine (logP ~1.91) and the non-brominated analog N-ethylbenzylamine (logP ~1.82) [1]. This increased lipophilicity is a direct consequence of the combined N-ethyl group and aryl bromide substituent.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.95 |
| Comparator Or Baseline | 3-Bromobenzylamine: logP ~1.91; N-Ethylbenzylamine: logP ~1.82 |
| Quantified Difference | +1.04 (vs. 3-bromobenzylamine); +1.13 (vs. N-ethylbenzylamine) |
| Conditions | In silico prediction (Molbase, ChemicalBook) |
Why This Matters
Higher logP confers greater membrane permeability, a critical parameter for CNS-penetrant or intracellular-targeting probes, thereby directing compound selection in drug discovery programs where passive diffusion is essential.
- [1] Molbase. (n.d.). N-Ethyl-3-bromobenzylamine (90389-91-6). Retrieved from https://qiye.molbase.cn/d21816/834778-2033065/ View Source
